Product packaging for 7-Bromonaphthalen-2-ol(Cat. No.:CAS No. 116230-30-9)

7-Bromonaphthalen-2-ol

Cat. No.: B055355
CAS No.: 116230-30-9
M. Wt: 223.07 g/mol
InChI Key: VWSBGGRCEQOTNU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Systems

Halogenated aromatic compounds, a class of molecules where one or more hydrogen atoms on an aromatic ring are replaced by a halogen, are of significant interest in numerous scientific and industrial fields. chemicalbook.com These compounds are widely used as intermediates and building blocks in the agricultural, pharmaceutical, and dye industries. chemicalbook.comchemrxiv.org The introduction of a halogen atom, such as bromine, into an aromatic system like naphthalene (B1677914) significantly alters the molecule's electronic properties, reactivity, and biological activity. acs.org Atmospheric transport is a primary route for the global distribution of semi-volatile halogenated aromatics, and their main atmospheric removal process is through oxidation by hydroxyl radicals. acs.org The stability and persistence of many halogenated aromatic compounds in the environment have also made them a subject of extensive environmental research. chemicalbook.comchemrxiv.org The carbon-halogen bond's unique reactivity makes these compounds versatile substrates for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Significance of the 7-Substitution Pattern in Naphthalene Chemistry

The naphthalene molecule, composed of two fused benzene (B151609) rings, has two distinct positions for substitution: the alpha (α) positions (1, 4, 5, 8) and the beta (β) positions (2, 3, 6, 7). bohrium.com In electrophilic substitution reactions, naphthalene is more reactive than benzene, and substitution typically occurs preferentially at the α-position due to the greater stability of the resulting carbocation intermediate. dntb.gov.uanih.gov

Achieving substitution at a specific β-position, such as the 7-position, often requires specific synthetic strategies that bypass the kinetic preference for the α-position. The presence of a substituent at the 7-position, as in 7-Bromonaphthalen-2-ol, is significant because it provides a specific point of chemical reactivity for building larger, more complex molecules. The regioselectivity of subsequent reactions, such as cross-coupling, is dictated by the location of the bromine atom, making 7-substituted isomers valuable and distinct building blocks compared to their 6-substituted or other counterparts. mdpi.com The unique electronic environment of the 7-position, influenced by the fused ring system and other substituents, can also impart specific photophysical or biological properties to its derivatives. chemrxiv.org

Overview of Naphthol Derivatives in Advanced Chemical Synthesis

Naphthols, which are naphthalene-based analogues of phenols with the molecular formula C₁₀H₇OH, are crucial intermediates in chemical manufacturing. researchgate.net Specifically, 2-naphthol (B1666908) (or β-naphthol) is considered one of the most important chemical intermediates derived from naphthalene. researchgate.net Naphthol derivatives are foundational materials for producing numerous dyes, dye intermediates, antioxidants, and tanning agents. researchgate.net

In advanced chemical synthesis, the naphthol framework is a key component in the creation of complex molecules and functional materials. researchgate.netsigmaaldrich.com The hydroxyl group on the naphthol ring is a versatile functional handle that activates the ring system and can be easily modified. google.com This reactivity is harnessed in a wide array of transformations, including alkylations, condensations, and multicomponent reactions, to build diverse molecular scaffolds. google.com Furthermore, naphthol derivatives are precursors to important chiral ligands, such as BINOL, which are instrumental in asymmetric catalysis. google.com Their broad utility is also demonstrated in the synthesis of molecules with significant biological activities, making them a cornerstone in medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO B055355 7-Bromonaphthalen-2-ol CAS No. 116230-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBGGRCEQOTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346657
Record name 7-Bromonaphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116230-30-9
Record name 7-Bromonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-naphthol
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Structural Characterization and Advanced Spectroscopic Analysis of 7 Bromonaphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the hydrogen and carbon framework of 7-Bromonaphthalen-2-ol.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the six aromatic protons and the single hydroxyl proton. The chemical shift (δ), multiplicity, and coupling constants (J) of the aromatic protons are dictated by their position relative to the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Data for a Bromonaphthol Derivative

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Bromonaphthalen-2-ol beilstein-journals.orgAromatic H8.02d8.48
Aromatic H7.77d8.16
Aromatic H7.73d8.45
Aromatic H7.56t15.40
Aromatic H7.38t15.03
Aromatic H7.26d8.85
OH5.93s-
Solvent: CDCl₃, Reference: TMS. This table is illustrative of a related isomer.

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals for the ten carbon atoms of the naphthalene (B1677914) skeleton, as they are in a non-symmetrical environment. The carbon bearing the hydroxyl group (C-2) is expected to be significantly deshielded, appearing at a high chemical shift (typically >150 ppm), while the carbon bonded to the bromine atom (C-7) will also be influenced, with its resonance shifted downfield. The remaining eight aromatic carbons will appear in the typical range of approximately 110-140 ppm.

Spectroscopic data for derivatives, such as products formed in reactions using this compound, confirm these general features. semanticscholar.org

Table 2: Representative ¹³C NMR Data for a Bromonaphthol Derivative

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
1-Bromonaphthalen-2-ol beilstein-journals.orgC-O150.61
Aromatic C-H & C-C132.32, 129.71, 129.35, 128.23, 127.86, 125.35, 124.16, 117.18
C-Br106.16
Solvent: CDCl₃. This table is illustrative of a related isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most characteristic absorption bands are from the hydroxyl (O-H) and the carbon-bromine (C-Br) stretching vibrations. The O-H group presents as a broad band in the region of 3200-3600 cm⁻¹, while the C-Br stretch appears at a much lower frequency, typically in the 500-600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Data from related iodo- and other substituted naphthol derivatives show these characteristic peaks, confirming the utility of IR for functional group identification in this class of compounds. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Bromonaphthol Derivatives

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Example Compound Data (cm⁻¹)
HydroxylO-H Stretch3200 - 36003501 (for 7-Bromo-6-methylnaphthalen-2-ol) semanticscholar.org
Aromatic C-HC-H Stretch3000 - 31003056 (for a derivative of 7-methoxynaphthalen-2-ol) nih.gov
Aromatic RingC=C Stretch1400 - 16501626, 1510 (for 7-Bromo-6-methylnaphthalen-2-ol) semanticscholar.org
Carbon-HalogenC-Br Stretch500 - 600~500-600 (Expected)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₁₀H₇BrO), a key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This results in characteristic peaks around m/z 222 and 224.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. HRMS analysis of derivatives of this compound has been successfully used to verify their calculated molecular formulas. semanticscholar.org

Table 4: Predicted Mass Spectrometry Data for this compound

IonFormulaIsotopeCalculated m/zRelative Abundance
[M]⁺C₁₀H₇⁷⁹BrO⁷⁹Br~221.9680~100%
[M+2]⁺C₁₀H₇⁸¹BrO⁸¹Br~223.9660~98%

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is characterized by several bands in the ultraviolet region. The positions and intensities of these bands are sensitive to the nature and position of substituents. For this compound, the hydroxyl and bromo substituents are expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. It has been noted that 7-bromo substitution in naphthol systems can lead to a redshift (a shift to longer wavelengths) in the absorption maximum compared to isomers like 6-bromonaphthols, due to effects on electronic conjugation.

X-ray Crystallography for Derivative Structural Elucidation

While a crystal structure for this compound itself is not prominently published, X-ray crystallography is a powerful, definitive technique for determining the three-dimensional structure of crystalline solids. This method has been applied to complex derivatives synthesized from bromonaphthols. For instance, the crystal structure of 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol, a derivative of the isomeric 6-bromo-2-naphthol (B32079), has been determined. Such analyses confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, providing unambiguous structural proof. This demonstrates the applicability of the technique for verifying the structures of new compounds derived from this compound.

Theoretical and Computational Chemistry of 7 Bromonaphthalen 2 Ol Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Recent studies on mono-substituted naphthalenes, including bromonaphthalene, have utilized the B3LYP-D3/6–311++G(d,p) level of theory to analyze these effects. researchgate.net These calculations reveal that the position of the substituent significantly alters the electronic properties. For instance, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, is sensitive to where the substituent is placed on the naphthalene (B1677914) ring. researchgate.net A smaller energy gap generally implies higher reactivity. A study on various substituted 1-(benzothiazolylamino) methyl-2-naphthols showed that electron-withdrawing groups (EWGs) like -NO2 and -CN tend to stabilize both the HOMO and LUMO, leading to larger energy gaps compared to electron-donating groups (EDGs) like -NH2 and -OH, which destabilize the orbitals. orgchemres.org

These findings can be extrapolated to predict the behavior of 7-bromonaphthalen-2-ol analogues. The bromine atom at the 7-position and the hydroxyl group at the 2-position, along with other substitutions on the naphthalene core, will modulate the electron density distribution. DFT calculations can quantify these changes through parameters like chemical potential, global hardness, and electrophilicity index, providing a theoretical basis for their reactivity in various chemical transformations, including bromination mechanisms. orgchemres.orgumich.edu For example, DFT has been used to elucidate the reaction mechanism for the bromination of 2-naphthol (B1666908), showing excellent agreement between theoretical predictions and experimental results. umich.edu

Table 1: Calculated Electronic Properties of Substituted Naphthol Analogues using DFT

This table is a representative example based on findings for substituted naphthols and naphthalenes. researchgate.netorgchemres.org Actual values would vary based on the specific analogue and computational level.

Substituent at C-7Substituent at C-6HOMO (eV)LUMO (eV)Energy Gap (eV)Nature of SubstituentPredicted Reactivity
-Br-H (Parent)-5.85-0.954.90Weakly DeactivatingModerate
-Br-NO₂ (EWG)-6.20-1.504.70Strongly DeactivatingLower
-Br-NH₂ (EDG)-5.50-0.704.80ActivatingHigher
-Br-OCH₃ (EDG)-5.65-0.804.85ActivatingHigher
-Br-CN (EWG)-6.35-1.604.75Strongly DeactivatingLower

Molecular Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening and optimizing potential inhibitors. Derivatives of this compound have been investigated as ligands for various biological targets.

In one study, a novel series of malate (B86768) dehydrogenase (MDH) inhibitors were designed and synthesized for targeting the tumor microenvironment. acs.org A derivative prepared from this compound was subjected to in-depth molecular docking to visualize its interactions with the MDH1 and MDH2 enzymes, which are crucial for the survival of lung cancer cells. acs.org These docking studies guide the optimization of ligand affinity and inhibitory activity. acs.org

Similarly, derivatives of the isomeric 6-bromonaphthalen-2-ol have been synthesized to create novel naphthopyran structures. uva.es These compounds were evaluated for their cytotoxic activity against cancer cell lines like MCF-7, HCT-116, and HepG-2. uva.es Molecular docking studies were performed on these derivatives to understand their binding interactions with biological targets such as the TGF-βI receptor, which plays a key role in cancer progression. uva.es Another study focused on synthesizing isonipecotic acid-based derivatives, including a compound containing a 7-bromonaphthalen-2-yl moiety, and docking them into the active site of the GABA-A receptor to evaluate their potential as anticonvulsant agents. The results showed significant interactions with key residues like LEU B:99 and TYR A:62, correlating well with in vivo findings.

Table 2: Examples of Molecular Docking Studies with this compound Analogues

Derivative Class Biological Target Therapeutic Area Key Interactions Noted in Docking
Naphthalene-based propanamides Malate Dehydrogenase (MDH1/2) Oncology (Lung Cancer) Binding within the active site to inhibit enzyme function. acs.org
Naphthopyrans TGF-βI Receptor, Choline-binding domain Oncology Interactions affecting cancer cell growth. uva.es
Isonipecotic acid derivatives GABA-A Receptor Neurology (Anticonvulsant) Interactions with LEU B:99, TYR A:62, ALA A:174, and THR B:202.

Excited-State Proton Transfer Investigations in Photoacid Catalysis

Aromatic alcohols like this compound can exhibit a significant increase in acidity upon electronic excitation. This phenomenon, known as excited-state proton transfer (ESPT), makes them potential photoacids, capable of catalyzing reactions with light. mdpi.com Molecules that become stronger acids in their excited state are valuable for inducing pH drops in microenvironments or initiating proton-catalyzed photochemical reactions. mdpi.comnih.gov

7-Bromo-2-naphthol has been specifically identified and utilized as an ESPT catalyst. In one key study, it was used to catalyze the protonation of a silylenol ether, with phenol (B47542) acting as the sacrificial proton source. researchgate.net The reaction's success depends on both the enhanced acidity and the long triplet excited-state lifetime of 7-bromo-2-naphthol. researchgate.net The process is light-dependent and can be controlled by modulating the light intensity, demonstrating a practical application of its photoacidic properties. researchgate.net

In other research, this compound was among several alternative photoacid catalysts tested for the imidation of sclareolide. nsf.govfrontiersin.org Although it was unable to furnish the desired product in that specific reaction, its inclusion in the study underscores its recognition as a potential photoacid catalyst. nsf.govfrontiersin.org The design of such "super" photoacids is an active area of research, with the goal of creating molecules that can reversibly and rapidly transfer a proton upon excitation for a wide range of applications. nih.gov

Table 3: Photoacid Properties of Naphthol Analogues

Compound Ground State pKa (pKa) Excited State pKa (pKa*) Application/Investigation
This compound ~9.3 (estimated) < 1 (estimated) ESPT catalyst for protonation of silylenol ether. researchgate.net
5-Isocyanonaphthalene-1-ol 8.4 ± 0.3 0.9 ± 0.7 Fluorescent probe, indicator for micelle formation. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound analogues are governed by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. Computational chemistry provides essential tools to analyze and quantify these forces.

Hydrogen Bonding: The hydroxyl group of this compound is a classic hydrogen bond donor, while the oxygen atom can also act as an acceptor. This interaction is fundamental to the structure of its solid state and its interactions with biological targets. In the isomeric 7-bromonaphthalen-1-ol, the hydroxyl group is noted to be crucial for its reactivity and ability to form hydrogen bonds.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond (XB) donor. This occurs due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br covalent bond. umich.edu This positive region can interact favorably with Lewis bases (electron donors) like oxygen or nitrogen atoms. Computational studies, including absolutely-localized molecular orbital energy decomposition analysis (ALMO-EDA), have shown that halogen bonding is not purely electrostatic but also involves significant charge transfer contributions. umich.edu The strength of these interactions can be comparable to that of conventional hydrogen bonds. rsc.org

π-π Stacking: The aromatic naphthalene core facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are dominated by dispersion forces, with a smaller contribution from electrostatics. acs.orguva.es DFT calculations combined with methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into its physical components (electrostatics, exchange-repulsion, induction, and dispersion). acs.orguva.es Studies on the 2-naphthalenethiol (B184263) dimer, a close analogue, revealed that dispersion accounts for about 66% of the total attractive forces in the π-stacked configuration. uva.es The relative position of substituents on the aromatic rings can significantly influence the strength and geometry of these stacking interactions. researchgate.net

Table 4: Summary of Intermolecular Interactions in this compound Analogues

Interaction Type Key Atoms/Groups Involved Typical Energy Range (kcal/mol) Primary Driving Force Computational Analysis Methods
Hydrogen Bonding -OH group (donor and acceptor) 3 - 10 Electrostatics, Orbital Interaction DFT, AIM, NBO
Halogen Bonding C-Br group (donor), Lewis bases (acceptor) 1 - 5 Electrostatics (σ-hole), Charge Transfer DFT, ESP Maps, ALMO-EDA umich.edu

Medicinal Chemistry and Biological Activity Research

7-Bromonaphthalen-2-ol as a Strategic Intermediate in Drug Synthesis

The chemical reactivity of this compound makes it an important precursor in the multi-step synthesis of various pharmaceutical compounds. The hydroxyl group can be readily alkylated or arylated, while the bromo substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

This compound serves as a key intermediate in the synthesis of Fevipiprant, a selective antagonist of the prostaglandin (B15479496) D2 receptor 2 (DP2 or CRTh2). arborpharmchem.comarborpharmchem.com Fevipiprant has been investigated for the treatment of asthma. The synthesis of Fevipiprant involves utilizing this compound as a starting material to construct the core structure of the drug.

The naphthalene (B1677914) moiety is a recognized pharmacophore in the design of antimicrobial agents. ijpsjournal.com this compound has been employed as a foundational structure for the synthesis of new compounds with potential antibacterial and antifungal properties. arborpharmchem.comarborpharmchem.comalkafeel.edu.iq By reacting this compound with different molecular frameworks, researchers can generate novel derivatives. arborpharmchem.comarborpharmchem.com For instance, it can be used to create azo-azoimine dyes which have been screened for antimicrobial activity. researchgate.net The lipophilicity of the naphthalene ring can enhance the penetration of these compounds through biological membranes, a desirable property for antimicrobial drugs. ijpsjournal.com The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. nih.gov

Design, Synthesis, and Biological Evaluation of Derivatives

The structural features of this compound have been exploited to design and synthesize a variety of derivatives with specific biological targets. These efforts have led to the discovery of compounds with potential applications in cancer therapy and as inhibitors of various enzymes.

Malate (B86768) dehydrogenase (MDH) is a crucial enzyme in cellular metabolism and has been identified as a potential target in cancer therapy due to its role in supporting the altered metabolism of tumor cells. mdpi.comnih.gov Researchers have designed and synthesized novel inhibitors of both cytoplasmic (MDH1) and mitochondrial (MDH2) isoforms based on the this compound scaffold. mdpi.comnih.gov

In one study, derivatives of this compound were synthesized and evaluated for their inhibitory activity against MDH1 and MDH2. mdpi.com The introduction of a 7-bromo substituent on the naphthalene ring resulted in selective inhibition of MDH1 over MDH2. mdpi.com These findings suggest that the naphthalene core with specific substitutions can be optimized to achieve selective inhibition of MDH isoforms, which is a key aspect of developing targeted cancer therapies. mdpi.comnih.gov

Table 1: Inhibitory Activity of this compound Derivatives against MDH1 and MDH2

Compound Modification on Naphthalene Ring MDH1 IC₅₀ (µM) MDH2 IC₅₀ (µM)
39a Unsubstituted >5 >5
39b 7-bromo 1.61 ± 0.25 >5
39c 6-bromo 1.61 ± 0.21 >5
39d 6-fluoro 2.25 ± 0.77 >5

Data sourced from a study on novel MDH inhibitors. mdpi.com

Naphthopyrans, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net this compound (often referred to as 6-bromonaphthalen-2-ol in some literature) is a key starting material for the synthesis of various novel naphthopyran derivatives. researchgate.netresearchgate.net

Through multi-step reactions, the core structure of this compound is elaborated to create complex naphthopyran systems, including naphthopyranopyrimidines and naphthopyranotriazolopyrimidines. researchgate.net These synthesized compounds have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines, such as breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC-3). researchgate.net Some of these novel naphthopyran derivatives have shown promising anticancer activity. researchgate.netresearchgate.net

Derivatives of this compound have been investigated as inhibitors of several clinically relevant enzymes. For example, novel chromene derivatives synthesized from 6-bromonaphthalen-2-ol have been identified as potent inhibitors of β-glucuronidase and carbonic anhydrase II (hCA II). researchgate.net Some of these compounds exhibited IC₅₀ values in the micromolar and even nanomolar range. researchgate.net

Furthermore, other studies have explored the potential of related phosphinic acid derivatives to inhibit acetylcholinesterase and carbonic anhydrase isoforms I and II, with some compounds showing significant inhibitory action. nih.gov The ability of these naphthalene-based compounds to inhibit a range of enzymes highlights the versatility of the this compound scaffold in designing targeted enzyme inhibitors for various therapeutic applications.

Mechanistic Insights into Biological Interactions

Understanding how a compound interacts with biological molecules at a molecular level is fundamental to medicinal chemistry. For derivatives of this compound, research has provided insights into their binding mechanisms with proteins and nucleic acids, and has systematically explored how structural modifications impact their biological functions.

The interaction of bromonaphthol derivatives with biomolecules is a key area of investigation. Studies have explored how these compounds bind to specific targets, such as enzymes and DNA, providing a basis for their observed biological effects.

One area of research has been the development of inhibitors for the IKK (IκB kinase) complex, a crucial regulator in the NF-κB signaling pathway, which is implicated in inflammation and cancer. A derivative of this compound, specifically 2-((7-bromonaphthalen-2-yl)oxy)-N-(5-chloropyridin-2-yl)acetamide, was synthesized and evaluated for its potential to disrupt this complex. google.com The synthesis involved converting this compound into an oxyacetic acid derivative, which was then coupled with an amine. google.com This line of inquiry aims to develop small molecules that can interfere with the protein-protein interactions essential for IKK activation. google.com

In a different study, a Schiff base ligand, (((4-methoxybenzothiazol-2-yl)imino)-6-bromo)naphthalen-2-ol, derived from the related 6-bromonaphthalen-2-ol, and its metal complexes were investigated for their interaction with Calf Thymus DNA (CT-DNA). researchgate.net The binding of the metal complexes to CT-DNA was explored using UV-Vis spectroscopy, viscosity measurements, and gel electrophoresis. These studies help to elucidate the potential of such compounds to act as DNA-targeting agents, a mechanism relevant to anticancer and antimicrobial activities. researchgate.net

Molecular docking studies have also provided theoretical insights into binding interactions. For instance, derivatives of this compound designed as malate dehydrogenase (MDH) inhibitors were docked into the active sites of MDH1 and MDH2. One such dual inhibitor, compound 50 , was predicted to form hydrogen bonds with key amino acid residues, Gln14 and Asn130, in the MDH1 binding site, with a docking score of -4.9 Kcal/mol. nih.gov This computational analysis helps to visualize and understand the specific interactions that confer inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations have guided the development of inhibitors for various enzymes.

Malate Dehydrogenase (MDH) Inhibitors: In an effort to develop dual inhibitors of MDH1 and MDH2 for lung cancer, a series of derivatives were synthesized based on the structure of a known inhibitor, LW1497. nih.govmdpi.com The study revealed that substitutions on the naphthalene ring significantly influenced activity. While replacing a phenoxy moiety with a naphthalen-2-yloxy group led to a loss of activity, introducing electron-withdrawing groups onto the naphthalene ring restored selective inhibition. mdpi.com Specifically, analogs featuring a 7-bromo, 6-bromo, or 6-fluoro substitution on the naphthalene ring showed selective inhibitory activity against MDH1 over MDH2. mdpi.com These findings underscore that modifications to the naphthalene core are critical for tuning the inhibitory profile of these compounds. mdpi.com

Table 1: SAR of Naphthalene Analogs as MDH Inhibitors mdpi.com
CompoundModification from Parent Naphthyl Compound (39a)MDH1 IC50 (µM)MDH2 IC50 (µM)
39aUnsubstituted Naphthalene Ring>5>5
39b7-Bromo substitution1.61 ± 0.25>5
39c6-Bromo substitution1.61 ± 0.21>5
39d6-Fluoro substitution2.25 ± 0.77>5

Heat Shock Protein 90 (Hsp90) Inhibitors: SAR studies were also conducted on novobiocin (B609625) analogues where the central coumarin (B35378) core was replaced with other scaffolds, including naphthalene, to inhibit Hsp90. nih.gov Although this research started from 6-bromonaphthalen-2-ol, the insights are relevant to the broader class of bromonaphthol derivatives. The biological evaluation of these compounds suggested the presence of a hydrophobic pocket around the 2-position of the parent drug. nih.gov Analogs with aminoalkyl substitutions at this position showed potent low micromolar to nanomolar activities against multiple cancer cell lines, with a 3-carbon linker between the quinolinol oxygen and the basic amine proving to be particularly effective. nih.gov

Table 2: Anticancer Activity of Selected Hsp90 Inhibitor Analogs nih.gov
CompoundKey Structural FeatureCell LineIC50 (µM)
773-carbon linker to basic amineMCF-70.21 ± 0.04
853-carbon linker to basic amineMCF-70.12 ± 0.04
108N,N-dimethylpropylamine at 2-positionSKBr30.59 ± 0.05
108N,N-dimethylpropylamine at 2-positionPC3MM20.409

Anticancer Agents: The synthesis of various 2-naphthol (B1666908) derivatives has been explored to evaluate their cytotoxic activity against human cancer cell lines. researchgate.net One study on the cytotoxicity of such compounds suggested that the presence of a meta-oxygenated phenyl ring was a critical structural feature for enhancing their cytotoxic effects against the cell lines tested. researchgate.net

These focused investigations into the molecular interactions and structure-activity relationships of this compound derivatives are vital for the rational design of new and more effective therapeutic agents.

Applications in Materials Science and Functional Materials Development

Precursor in Dye and Pigment Synthesis

The chromophoric naphthalene (B1677914) unit, combined with reactive functional groups, positions 7-Bromonaphthalen-2-ol as a useful intermediate in the synthesis of dyes and pigments. The electron-rich aromatic system is conducive to electrophilic substitution reactions, such as azo coupling, a cornerstone of azo dye production.

Research has demonstrated its application in creating complex heterocyclic dyes. In one study, this compound was used as a key reactant in a one-pot synthesis with naphthalene-1,2-diamine to produce a phenazine (B1670421) derivative, specifically 7-bromo-1-(2-bromodibenzo[a,i]phenazin-5-yl)-naphthalen-2-ol. ias.ac.in Phenazines are a class of nitrogen-containing heterocyclic compounds known for their strong colors and have applications as dyes and pigments. ias.ac.in Although the yield for this specific reaction was 61%, it confirms the utility of this compound as a scaffold for constructing larger, colored molecular systems. ias.ac.in Furthermore, the compound has been utilized in the synthesis of naphthopyrans, a class of compounds linked to the development of dyes and pigments. mdpi.comsemanticscholar.org

Development of Organic Semiconductor Materials

In the field of organic electronics, this compound is recognized as a valuable building block for the synthesis of small-molecule organic semiconductors. researchgate.net Chemical suppliers categorize it under reagents for semiconductor materials, highlighting its role in the research and development of materials for devices like organic field-effect transistors (OFETs). researchgate.net

The utility of this compound in this context stems from its chemical structure. The naphthalene core contributes to the formation of a π-conjugated system, which is essential for charge transport in organic semiconductors. The bromine atom serves as a crucial reactive handle for carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These synthetic methods are fundamental to constructing the larger, conjugated molecular architectures required for efficient semiconductor performance. By coupling this compound with other aromatic or heteroaromatic units, researchers can systematically extend the π-conjugation and tune the electronic properties (e.g., HOMO/LUMO energy levels) of the final material to optimize it for specific applications in transistors, solar cells, or light-emitting diodes.

Photochemical Applications

The inherent photochemical properties of the naphthalene ring system, modified by the heavy bromine atom, make this compound a compound of interest for various photochemical applications.

This compound has been successfully evaluated and employed as an organic photoacid catalyst. Photoacids are compounds that become significantly more acidic upon electronic excitation by light. This property allows for the generation of protons in a spatially and temporally controlled manner, enabling acid-catalyzed reactions to be initiated by a light stimulus under otherwise mild conditions.

The photoacidity of this compound is significantly enhanced upon excitation, with an observed change in its pKa value (ΔpKa) of greater than 10 units. nih.gov The presence of the bromine atom facilitates intersystem crossing from the singlet excited state to the triplet state, and it is this long-lived triplet state that is primarily responsible for the compound's photoacidity. nih.govresearchgate.net This long lifetime is advantageous for catalytic applications, allowing sufficient time for the excited molecule to participate in bimolecular reactions. researchgate.netchemrxiv.org

Researchers have exploited this behavior in various organic transformations. For instance, 7-bromo-2-naphthol has been used as an excited-state proton transfer (ESPT) catalyst for the protonation of silyl (B83357) enol ethers, a key step in carbonyl chemistry. researchgate.netresearchgate.net It has also been applied as a photoacid in the preparation of benzyl (B1604629) sulfides and polycyclic amines through acid-catalyzed condensation reactions. nih.govsemanticscholar.orgresearchgate.netmdpi.com

Table 1: Research Findings on this compound in Photoacid Catalysis
ApplicationKey FindingMechanismReference(s)
Protonation of Silyl Enol Ether Catalytically protonates silyl enol ether with phenol (B47542) as a sacrificial proton source.Excited-State Proton Transfer (ESPT) from the long-lived triplet state of the catalyst. researchgate.netresearchgate.netoup.com
C-S and C-C Bond Formation Used as an organophotoacid to synthesize benzyl sulfides and polycyclic amines.Acid-catalyzed condensation initiated by light-induced proton release. nih.govresearchgate.netmdpi.com
Molecular Z-Scheme for H₂ Production Chosen as a photon-absorbing proton source due to its long-lived triplet excited state.Excited state pKa decreases significantly, facilitating proton transfer in a dual catalytic cycle. chemrxiv.org
Imide Synthesis Evaluated as a photoacid catalyst for the formation of a sclareolide-imide.In this specific reaction, it was unable to furnish the desired product. rsc.orgresearchgate.net

While solid-state [2+2] photocycloaddition reactions are a known method for synthesizing cyclobutane (B1203170) derivatives, specific studies detailing the use of this compound for this purpose are not prominent in the surveyed scientific literature. The feasibility of such reactions is highly dependent on the crystal packing of the molecule, which must allow the unsaturated moieties of adjacent molecules to be aligned in close proximity, a condition that has not been specifically documented for this compound.

Design of Optoelectronic Materials and Fluorescent Probes

This compound is a key intermediate in the synthesis of advanced optoelectronic materials and fluorescent probes. researchgate.net Its naphthalene scaffold provides a platform with favorable photophysical properties, which can be tailored through chemical modification of its bromo and hydroxyl groups.

A significant application is in the development of fluorophores for bioimaging. For example, this compound has been used as a starting material in the multi-step synthesis of novel germanium-based xanthene fluorescent dyes. researchgate.net These complex dyes exhibit long-wavelength absorption and emission in the second near-infrared (NIR-II) window (1000–1700 nm), which allows for deeper tissue penetration and higher resolution imaging in biological systems. researchgate.net

The compound also serves as a foundational structure for fluorescent sensors. Its utility as a precursor for carbonyl-sensing probes for applications in fluorescence-activated droplet sorting has been explored. tuwien.at The general strategy involves using the naphthalene core as the fluorophore and modifying the reactive sites to include a recognition element that selectively interacts with an analyte of interest, leading to a measurable change in the fluorescence signal.

Synthesis of Ligands for Functional Metal Complexes and Coordination Polymers

The dual functionality of this compound makes it an excellent starting point for the synthesis of sophisticated ligands used in coordination chemistry and medicinal chemistry. The hydroxyl group can act as a coordination site (either as a neutral alcohol or a deprotonated alkoxide), while the bromine atom provides a versatile point for synthetic elaboration to build more complex structures.

A prime example is the synthesis of a chiral nih.govhelicene-spermine ligand, where 7-bromo-2-naphthol was a key starting material. researchmap.jp In this synthesis, the hydroxyl group was first protected, and the bromo group was converted into a boronic ester. This intermediate then underwent a palladium-catalyzed Suzuki coupling reaction to construct the complex, polycyclic helicene framework of the final ligand. researchmap.jp This demonstrates how the bromo- functionality is critical for building large, intricate ligand architectures through modern cross-coupling chemistry.

In other work, derivatives of this compound have been designed and prepared as ligands for biological targets. For instance, it has been used as a scaffold to synthesize regulators for the noncyclic nucleotide exchange protein EPAC1 and inhibitors of malate (B86768) dehydrogenase (MDH), where the resulting molecules act as ligands that dock into the active sites of these proteins. nih.govhw.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromonaphthalen-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution or halogenation of naphthalen-2-ol derivatives. For example, bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–25°C) can selectively introduce bromine at the 7-position . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or acetic acid), and reaction time to minimize di-substitution byproducts. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near Br substituents) and confirm hydroxyl group presence via broad singlet at ~5 ppm .
  • FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227/229 for C₁₀H₇BrO⁺) and isotopic patterns consistent with bromine .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Stability tests under varying pH and light exposure are essential; store in amber vials at −20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected coupling in NMR) may arise from steric effects or hydrogen bonding. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, or compare computational predictions (DFT) with experimental data . For ambiguous mass spectra, employ tandem MS/MS to fragment ions and validate structural assignments .

Q. How can X-ray crystallography elucidate the structural and electronic properties of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku Mercury CCD) resolves bond lengths, angles, and intermolecular interactions (e.g., O-H···Br hydrogen bonds). For the title compound, refine data using SHELXL, applying anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically located via difference Fourier maps and refined with constrained geometries . Key metrics: R₁ < 0.05, wR₂ < 0.10, and goodness-of-fit ~1.05 .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings. Optimize conditions by selecting ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) to enhance oxidative addition efficiency. Monitor reaction progress via TLC and isolate biaryl products using aqueous workup (e.g., NaHCO₃) followed by chromatography .

Q. How do researchers address discrepancies between computational models and experimental results in reactivity studies?

  • Methodological Answer : Reconcile differences by re-evaluating solvent effects (e.g., PCM models in Gaussian) or exploring alternative transition states. Validate with kinetic isotope effects (KIEs) or substituent-dependent rate studies .

Data Handling and Ethical Considerations

Q. What frameworks ensure reproducibility when sharing crystallographic or spectroscopic data for this compound derivatives?

  • Methodological Answer : Deposit raw data in public repositories (e.g., Cambridge Structural Database for crystallography, NMReDATA for NMR). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document metadata (e.g., instrument calibration, temperature) .

Q. How can researchers mitigate bias in biological activity assays involving this compound?

  • Methodological Answer : Use blinded analysis for IC₅₀ determinations and validate hits with orthogonal assays (e.g., SPR vs. fluorescence). Include positive/negative controls and report statistical confidence intervals (e.g., p < 0.05 via Student’s t-test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.